molecular formula C34H50N4O9S B1669780 Dalfopristin CAS No. 112362-50-2

Dalfopristin

カタログ番号: B1669780
CAS番号: 112362-50-2
分子量: 690.8 g/mol
InChIキー: SUYRLXYYZQTJHF-KDGYIZLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ダルフォプリスティンは、プリスティナマイシン IIA から誘導された半合成ストレプトグラミン系抗生物質です。これは、シナジッドという商品名でキヌプリスティンとの併用で一般的に使用されます。 この組み合わせは、特に多剤耐性株を含むグラム陽性菌に対して有効です .

準備方法

合成経路と反応条件: ダルフォプリスティンは、プリスティナマイシン IIA から、脱水プロリン環の共役二重結合への 2-ジエチルアミノエタンチオールの立体選択的マイケル型付加によって合成されます。最初の方法は、硫黄誘導体をスルホンに酸化するために、ルテニウムダイオキシドと関連する過ヨウ素酸ナトリウムを使用していました。 改善された収率は、2 相媒体中でタングステン酸ナトリウムと過酸化水素を使用して達成されます .

工業生産方法: 大規模生産では、キヌプリスティン/ダルフォプリスティンのダルフォプリスティン部分は、アセトン溶液からの共結晶化精製によって達成されます。 この方法は、塩形成のために利用可能な容易にイオン化可能な基を含む、構造的に疎水性の高い化合物の生成を保証します .

化学反応の分析

Metabolism and Transformation

Dalfopristin undergoes metabolic transformations primarily through non-enzymatic reactions, leading to the formation of active metabolites. The main metabolic pathway involves hydrolysis, resulting in one non-conjugated metabolite. This process is significant as it does not rely on cytochrome P450 or glutathione-transferase enzyme activities, differentiating it from many other pharmaceuticals that depend on these pathways for metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied, revealing its rapid absorption and elimination profile:

  • Elimination Half-life : Approximately 0.70 hours.

  • Volume of Distribution : Estimated at 0.24 L/kg.

  • Clearance : The clearance rate is similar to that of its partner drug, quinupristin, at about 0.72 L/h/kg.

  • Protein Binding : this compound exhibits moderate protein binding compared to quinupristin .

Interaction with Other Compounds

This compound has been shown to interact with various drugs, notably inhibiting the cytochrome P450 3A4 enzyme, which can lead to significant drug-drug interactions. This inhibition can affect the metabolism of other medications processed through this pathway, potentially increasing their plasma concentrations and risk of side effects .

Antimicrobial Activity

Research indicates that this compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the early phase of protein synthesis. This mechanism is complemented by quinupristin, which inhibits the late phase .

Efficacy Against Bacterial Strains

Studies have demonstrated the efficacy of this compound against various clinical isolates of Gram-positive bacteria. The Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

IsolateQ-D MBC (μg/ml)Quinupristin MIC (μg/ml)Post-Antibiotic Effect (h)
5800.2583.0 ± 0.3
5890.5643.5 ± 0.3
6842642.2 ± 0.5
69141281.0 ± 0.4
58281280.8 ± 0.1
............

This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the clinical relevance of this compound in treating resistant infections .

科学的研究の応用

Antimicrobial Activity

Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:

  • Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .
  • Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .
  • Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .

Clinical Efficacy and Safety

Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:

Treatment of Complicated Skin and Skin Structure Infections

In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:

  • Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .
  • Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .

Treatment of Vancomycin-Resistant Enterococcus Infections

A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:

  • Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .
  • Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .

Case Study: Treatment of Severe Bacteremia

In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:

  • Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.
  • Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .

Case Study: Multidrug-Resistant Infections

Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:

  • Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.
  • Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .

Summary Table of Applications

Application AreaKey Findings
Antimicrobial ActivityEffective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens
Complicated Skin InfectionsComparable clinical success rates with standard treatments; lower bacteriological eradication
Vancomycin-Resistant EnterococcusOverall success rate around 65.8%; higher adverse events compared to other treatments
Severe BacteremiaAchieved clinical success in over 70% of cases; viable option for critically ill patients

作用機序

ダルフォプリスティンは、細菌リボソームにおけるタンパク質合成の初期段階を阻害することで効果を発揮します。これは、50S リボソームサブユニットの 23S 部分に結合し、キヌプリスティンの結合を強化するコンフォメーション変化を引き起こします。 この複合的な作用により、安定な薬物-リボソーム複合体が生成され、ペプチド鎖の形成が阻害され、細菌細胞の死に至ります .

類似化合物:

独自性: ダルフォプリスティンは、キヌプリスティンの結合を強化する能力によりユニークです。これは、細菌タンパク質合成を有意に阻害する相乗効果をもたらします。 このため、キヌプリスティンとダルフォプリスティンの組み合わせは、多剤耐性グラム陽性菌に対して特に有効です .

類似化合物との比較

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

特性

CAS番号

112362-50-2

分子式

C34H50N4O9S

分子量

690.8 g/mol

IUPAC名

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1

InChIキー

SUYRLXYYZQTJHF-KDGYIZLOSA-N

SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

異性体SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C

正規SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

外観

Solid powder

Color/Form

Slightly yellow to yellow powder
White solid

melting_point

approximately 150 °C

Key on ui other cas no.

112362-50-2

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

7.16e-02 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476

蒸気圧

8.83X10-29 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfopristin
Reactant of Route 2
Reactant of Route 2
Dalfopristin
Reactant of Route 3
Reactant of Route 3
Dalfopristin
Reactant of Route 4
Dalfopristin
Reactant of Route 5
Dalfopristin
Reactant of Route 6
Dalfopristin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。